molecular formula C18H9F3N2O B2578402 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-50-7

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2578402
CAS No.: 147508-50-7
M. Wt: 326.278
InChI Key: CNDITQVEPOHLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound featuring a fused indenopyridazinone core substituted at the 3-position with a meta-trifluoromethylphenyl group. Its molecular formula is C₁₉H₁₁F₃N₂O₂, and it has been investigated primarily as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson’s disease . The compound’s structural uniqueness arises from the electron-withdrawing trifluoromethyl (-CF₃) group, which modulates electronic and steric properties, influencing binding affinity and selectivity toward enzymatic targets.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N2O/c19-18(20,21)11-5-3-4-10(8-11)15-9-14-16(23-22-15)12-6-1-2-7-13(12)17(14)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDITQVEPOHLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the phenyl ring or the indeno-pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents due to its biological activity against specific enzymes and receptors.

  • Inhibition of Enzymes : Research indicates that derivatives of this compound can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For example, a related compound exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound revealed low toxicity levels in L929 fibroblast cells, with an IC50 value significantly higher than that of known cytotoxic agents . This suggests a favorable therapeutic index for further development.
Substituent Activity IC50 (µM) Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for MAO-B inhibition
PiperazineEssential-Provides structural stability

Material Science

The compound's structural characteristics allow it to be utilized in the synthesis of advanced materials.

  • Synthesis of Tricyclic Compounds : The synthesis of related tricyclic compounds has been reported using various methods such as microwave-assisted synthesis, which enhances yield and efficiency . These compounds can be further functionalized for use in organic electronics or as fluorescent materials.

The diverse biological activities attributed to this compound make it a candidate for drug discovery.

  • Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit antimicrobial activity against various pathogens, warranting further investigation into their potential as antimicrobial agents .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents can significantly influence their efficacy against biological targets .

Case Study 1: Inhibition of Monoamine Oxidase

A study focusing on pyridazine derivatives demonstrated that a similar compound effectively inhibited MAO-B with high selectivity over MAO-A. The implications for neurodegenerative disease treatment highlight the therapeutic potential of 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one .

Case Study 2: Cytotoxicity Assessment

In vitro tests conducted on L929 fibroblast cells showed that this compound exhibited low cytotoxicity at varying concentrations. This finding supports its development as a therapeutic agent with a favorable safety profile .

Mechanism of Action

The mechanism of action of 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and cell death . The compound’s trifluoromethyl group enhances its binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Effects at the 3-Position

The 3-position of the indenopyridazinone scaffold is critical for MAO-B inhibition. Key analogs and their inhibitory profiles include:

Compound 3-Position Substituent MAO-B Inhibition (Human) Selectivity Notes Reference
Target Compound 3-(3-CF₃-phenyl) Potent (IC₅₀ ~nM range) Reversible, enhanced by methoxy groups at 6/7 positions
3-(3-Chlorophenyl) derivative 3-Cl-phenyl Moderate Lower potency vs. CF₃ analog
3-(4-Chlorophenyl) derivative 4-Cl-phenyl Weak/Inactive Para-substitution reduces activity
3-(3-Methylphenyl) derivative 3-CH₃-phenyl High Lipophilic groups enhance binding
3-(4-Hydroxyphenyl) derivative 4-OH-phenyl Inactive Polar hydroxyl disrupts hydrophobic interactions
  • Key Findings :
    • The meta-CF₃ group in the target compound provides a balance of hydrophobicity and electronic effects, but its MAO-B inhibition is context-dependent. When introduced alone, it abolishes activity , but combined with methoxy groups at positions 6 or 7 (e.g., 7-methoxy-2-[3-(trifluoromethyl)phenyl]-... ), potency is restored .
    • Chloro substituents at the 3-position (meta or para) show reduced efficacy compared to -CF₃, likely due to smaller size and weaker electron-withdrawing effects .
    • Methyl groups enhance MAO-B inhibition, suggesting lipophilic interactions dominate at this position .

Role of Substitution at Other Positions

Substituents beyond the 3-position significantly modulate activity:

  • Methoxy groups at 6/7 positions : In the target compound, methoxy substitutions improve binding by extending into hydrophobic pockets near the MAO-B entrance cavity .
  • 8-Position substitutions : Analogs with hydrophobic chains (e.g., 4,4,4-trifluorobutoxy) at C8 exhibit high MAO-B inhibition, indicating this region accommodates bulky, lipophilic groups .

Species-Dependent Activity

Human MAO-B is more sensitive to indenopyridazinone derivatives than rat MAO-B. For example, the target compound’s IC₅₀ for human MAO-B is ~10 nM, but it shows negligible activity in rat models . This divergence underscores the importance of human enzyme assays during drug development.

Molecular Docking Insights

Docking studies reveal:

  • The indenopyridazinone core anchors in the MAO-B substrate cavity.
  • The meta-CF₃-phenyl group in the target compound occupies a hydrophobic subpocket, but without auxiliary substituents (e.g., methoxy), it may sterically clash with residues like Ile199, reducing potency .
  • Analogous compounds with C8 hydrophobic chains (e.g., benzyloxy) achieve optimal orientation, explaining their superior inhibition .

Biological Activity

The compound 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one is a member of the indeno[1,2-c]pyridazine class, which has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C19_{19}H13_{13}F3_{3}N2_{2}O
  • Molecular Weight : 366.31 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research has indicated that derivatives of the indeno[1,2-c]pyridazine scaffold exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that they could inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

  • A derivative of the indeno[1,2-c]pyridazine class was tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results showed a dose-dependent inhibition of cell proliferation with IC50_{50} values in the micromolar range. The compound induced G2/M phase arrest and apoptosis as confirmed by flow cytometry analysis .
CompoundCell LineIC50_{50} (µM)Mechanism of Action
Indeno derivativeMCF-712.5Apoptosis induction
Indeno derivativeMDA-MB-23115.0Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It was reported that similar compounds could inhibit pro-inflammatory cytokines in vitro.

Research Findings:

  • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect. This was attributed to the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

The antimicrobial properties of indeno[1,2-c]pyridazine derivatives have also been investigated. Compounds from this class showed activity against both Gram-positive and Gram-negative bacteria.

Findings:

  • A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. These results indicate moderate antimicrobial activity, which warrants further exploration for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The trifluoromethyl group is known to enhance lipophilicity and potentially improve bioavailability.

SubstituentEffect on Activity
TrifluoromethylIncreases potency against cancer cells
Alkyl groupsModulate solubility and stability

Q & A

Q. What are the optimal synthetic routes for 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one, and how do substituents influence MAO-B inhibitory activity?

The synthesis typically involves multi-step functionalization of the 5H-indeno[1,2-c]pyridazin-5-one core. Substituents at the C-3 or C-8 positions (e.g., trifluoromethylphenyl, benzyloxy) significantly enhance MAO-B inhibition by occupying the enzyme's substrate cavity. For example, introducing lipophilic groups at C-3 increases potency due to improved hydrophobic interactions . Structural confirmation via X-ray crystallography is critical to avoid regioisomeric misassignments, as substitutions at C-7 vs. C-8 yield divergent activity profiles .

Q. Which enzymes are inhibited by this compound, and what are the reported IC₅₀ values?

This compound and its derivatives primarily inhibit monoamine oxidase B (MAO-B) , with additional activity against indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). For MAO-B, IC₅₀ values range from 10–100 nM depending on substituents. For example, 3-trifluoromethylphenyl substitution at C-3 yields IC₅₀ ≈ 15 nM in human MAO-B assays .

Advanced Research Questions

Q. How should researchers address species-dependent differences in MAO-B inhibition during preclinical studies?

Human MAO-B exhibits ~10-fold higher sensitivity to inhibition compared to rat MAO-B, with no linear correlation in pIC₅₀ values between species . To avoid translational errors:

  • Use human recombinant MAO-B for in vitro screening.
  • Validate hits in human-derived cell lines or tissue samples.
  • Perform molecular docking to confirm binding mode conservation across species .

Q. How does substitution at C-7 vs. C-8 alter the compound’s inhibitory mechanism?

Substitution at C-8 optimizes MAO-B inhibition by aligning the hydrophobic group (e.g., trifluorobutoxy) with the enzyme’s substrate cavity. In contrast, C-7 substitution disrupts planar stacking interactions, reducing potency. Structural studies (e.g., X-ray crystallography) reveal that C-8-substituted derivatives adopt a near-planar conformation, facilitating π-π stacking with the FAD cofactor .

Q. How can contradictory data on inhibitory potency be resolved?

Discrepancies often arise from:

  • Regioisomeric impurities (e.g., C-7 vs. C-8 substitution).
  • Species-specific enzyme batches (human vs. rodent MAO-B).
    Resolution strategies include:
  • HPLC-MS purity verification (>98% by area).
  • Molecular docking to compare binding modes across substituents .

Q. What in vitro assays are recommended for pharmacological profiling?

  • MAO-B inhibition : Radiolabeled substrate (e.g., ¹⁴C-tyramine) assays with human recombinant enzyme.
  • Antitumor activity : VEGF secretion assays (e.g., ELISA in tumor cell lines) .
  • IDO/TDO inhibition : Kynurenine quantification via HPLC in IFN-γ-stimulated cells .

Q. How can molecular docking guide the design of high-potency derivatives?

Docking simulations into the human MAO-B active site (PDB: 2V5Z) reveal:

  • The trifluoromethylphenyl group occupies the entrance cavity , while the indenopyridazinone core interacts with FAD.
  • Substituent hydrophobicity and steric bulk at C-3/C-8 correlate with binding energy (ΔG ≤ -9 kcal/mol) .

Methodological Tables

Q. Table 1. Key Substituents and MAO-B Inhibitory Activity

Substituent PositionGroupMAO-B IC₅₀ (nM)Reference
C-33-(Trifluoromethyl)phenyl15
C-84,4,4-Trifluorobutoxy28
C-7Methoxy>1000

Q. Table 2. Species-Dependent MAO-B Inhibition

SpeciesCompound IC₅₀ (nM)Correlation (Human vs. Rat)
Human15–100R² = 0.12 (no correlation)
Rat200–1500
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.